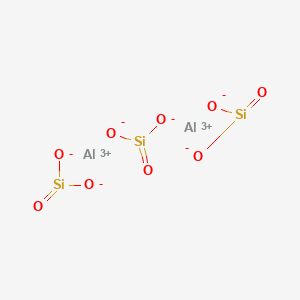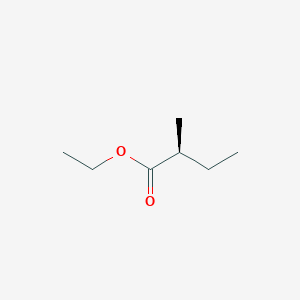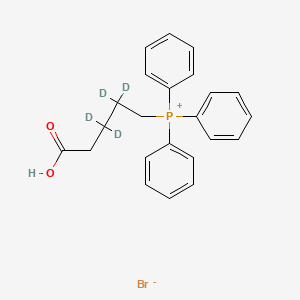
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is a radiolabeled derivative of glyphosate, a widely used herbicide. This compound is specifically labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems. The sodium salt form enhances its solubility in water, making it easier to handle in experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT involves the incorporation of carbon-14 into the glyphosate molecule. The general synthetic route includes the following steps:
Preparation of Carbon-14 Labeled Intermediate: The process begins with the synthesis of a carbon-14 labeled intermediate, such as carbon-14 labeled formaldehyde.
Condensation Reaction: The labeled intermediate undergoes a condensation reaction with glycine to form N-(phosphonomethyl)glycine.
Formation of Sodium Salt: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different by-products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce various metal salts of the compound.
Applications De Recherche Scientifique
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is used extensively in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracking the movement and degradation of glyphosate in soil and water.
Biological Research: Studying the uptake, distribution, and metabolism of glyphosate in plants and animals.
Medical Research: Investigating the potential effects of glyphosate exposure on human health.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
Mécanisme D'action
The mechanism of action of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is similar to that of glyphosate. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. By blocking this pathway, the compound effectively kills weeds and other unwanted vegetation. The radiolabeled carbon-14 allows researchers to trace the compound’s interaction with the enzyme and other molecular targets.
Comparaison Avec Des Composés Similaires
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is unique due to its radiolabeled nature, which distinguishes it from other glyphosate derivatives. Similar compounds include:
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C) SODIUM SALT: Labeled with carbon-13 instead of carbon-14.
GLYPHOSATE-(PHOSPHONOMETHYL-2-15N) SODIUM SALT: Labeled with nitrogen-15.
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C, 15N) SODIUM SALT: Dual-labeled with both carbon-13 and nitrogen-15.
These compounds are used for different types of tracing studies, depending on the specific requirements of the research.
Propriétés
Numéro CAS |
130538-98-6 |
|---|---|
Formule moléculaire |
C7H18N2Na2O13P3 * |
Poids moléculaire |
479.142243 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








